6-Hydroxypicolinamide

Catalog No.
S2907773
CAS No.
89640-67-5
M.F
C6H6N2O2
M. Wt
138.126
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxypicolinamide

CAS Number

89640-67-5

Product Name

6-Hydroxypicolinamide

IUPAC Name

6-oxo-1H-pyridine-2-carboxamide

Molecular Formula

C6H6N2O2

Molecular Weight

138.126

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-2-1-3-5(9)8-4/h1-3H,(H2,7,10)(H,8,9)

InChI Key

RSUGEGLNENDGNG-UHFFFAOYSA-N

SMILES

C1=CC(=O)NC(=C1)C(=O)N

Solubility

not available

Coordination Chemistry:

-Hydroxypicolinamide (6-HPA) finds application in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes exhibit interesting properties and potential applications in diverse fields.

  • A study published in the journal "Inorganica Chimica Acta" reported on the synthesis and characterization of cobalt(II) and nickel(II) complexes with 6-HPA. The resulting complexes displayed interesting thermal and spectroscopic properties, suggesting potential applications in catalysis and material science [].

Pharmaceutical Research:

Recent research has explored the potential of 6-HPA in the development of new pharmaceuticals.

  • Studies have investigated the ability of 6-HPA derivatives to inhibit the growth of various cancer cell lines [].
  • Additionally, research suggests that 6-HPA may possess anti-inflammatory and neuroprotective properties [, ].

6-Hydroxypicolinamide, with the chemical formula C₆H₆N₂O₂ and CAS Number 89640-67-5, is a derivative of picolinic acid characterized by the presence of a hydroxyl group at the sixth position. This compound features a molecular weight of 138.12 g/mol and has multiple hydrogen bond donors and acceptors, which contribute to its potential interactions in various chemical environments . Its structure can be represented as follows:

text
O ||C₆H₄-NH-C-OH

  • Due to the lack of research on 6-hydroxypicolinamide, its mechanism of action in biological systems remains unknown.
  • Safety information on 6-hydroxypicolinamide is not readily available.
  • Since it contains an amide group, it's advisable to handle it with caution, as some amides can be irritants.
  • In the absence of specific data, it's best to follow general laboratory safety practices when handling unknown compounds.

Limitations and Future Research

  • Research on 6-hydroxypicolinamide is limited.
  • Further studies are required to understand its origin, potential biological functions, synthesis methods, and safety profile.

6-Hydroxypicolinamide is known for its role as a ligand in catalysis, particularly in copper-catalyzed reactions. It facilitates C-N and C-O bond formations through coupling reactions involving heteroaryl halides. The compound has been shown to enhance the efficiency of these reactions, allowing for a wide range of functional group tolerances . Additionally, it plays a significant role in hydroxylation processes, further expanding its utility in organic synthesis .

The synthesis of 6-hydroxypicolinamide can be achieved through several methods:

  • Direct Hydroxylation: This involves the introduction of a hydroxyl group at the sixth position of picolinamide using hydroxylating agents.
  • Substitution Reactions: Utilizing acyl group substitutions or other electrophilic aromatic substitutions can yield 6-hydroxypicolinamide from related compounds .
  • Copper-Catalyzed Reactions: Leveraging copper catalysts allows for efficient transformations where 6-hydroxypicolinamide acts as a ligand, facilitating the formation of desired products .

6-Hydroxypicolinamide is primarily utilized in:

  • Catalysis: As an effective ligand in copper-catalyzed reactions, it enhances the efficiency of various organic transformations.
  • Pharmaceutical Chemistry: Its structural properties may lend themselves to drug design and development, especially in targeting specific biological pathways.
  • Material Science: Potential applications in creating novel materials through polymerization processes or coordination chemistry.

Interaction studies involving 6-hydroxypicolinamide focus on its role as a ligand in catalytic processes. It has been shown to effectively coordinate with copper ions, enhancing reaction rates for C-N and C-O bond formations. These studies highlight its unique ability to stabilize reactive intermediates and improve selectivity in complex reactions .

Several compounds share structural similarities with 6-hydroxypicolinamide. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Hydroxy-6-methylisonicotinic acid86454-13-90.70Methyl substitution at the second position
3-Hydroxy-N-methylpicolinamide1196-30-10.69Methyl group at the nitrogen atom
6-Hydroxy-3-methylpicolinic acid115185-81-40.67Methyl substitution at the third position
2-Hydroxyisonicotinic acid1000-06-00.65Lacks amide functionality

These compounds differ mainly in their substitution patterns and functional groups, which influence their reactivity and potential applications.

XLogP3

-0.7

Dates

Modify: 2023-08-17

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